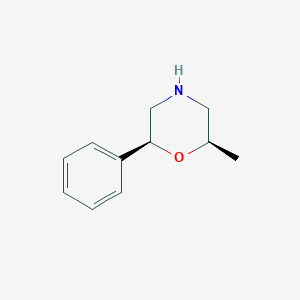![molecular formula C11H20Cl3N5 B6283853 4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride CAS No. 2375271-15-9](/img/no-structure.png)
4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of the 2,6-diazaspiro[3.4]octane core . It has been studied for its potential antitubercular activity . The compound is part of a small set of twelve compounds of a nitrofuran carboxamide chemotype .
Synthesis Analysis
The synthesis of this compound involves the use of a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis process explores diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular structure of this compound includes a 2,6-diazaspiro[3.4]octane core . The InChI code for this compound is1S/C15H23N5.3ClH/c1-19-8-12 (15 (11-19)9-16-10-15)13-4-5-17-14 (18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of the initial adduct into a 5-nitrofuroyl derivative using an established one-pot, two-step protocol .Physical And Chemical Properties Analysis
The compound is a colorless liquid or solid . Its molecular weight is 216.24 . The storage temperature is between 28 C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound involve further exploration of the molecular periphery to increase the potency of nitrofuran antibacterials and alleviate the systemic toxicity of this class of drugs . This could lead to the development of potent antimycobacterial compounds efficacious against multidrug-resistant strains .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride' involves the reaction of 6-methyl-2,6-diazaspiro[3.4]octane with pyrimidine-2-amine in the presence of hydrochloric acid to form the desired compound as a trihydrochloride salt.", "Starting Materials": [ "6-methyl-2,6-diazaspiro[3.4]octane", "pyrimidine-2-amine", "hydrochloric acid" ], "Reaction": [ "To a solution of 6-methyl-2,6-diazaspiro[3.4]octane in anhydrous ethanol, add pyrimidine-2-amine and hydrochloric acid.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold ethanol and dry under vacuum to obtain the desired compound as a trihydrochloride salt." ] } | |
CAS RN |
2375271-15-9 |
Product Name |
4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride |
Molecular Formula |
C11H20Cl3N5 |
Molecular Weight |
328.7 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



